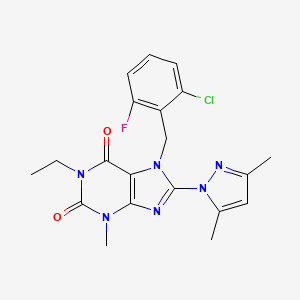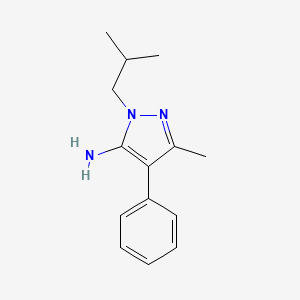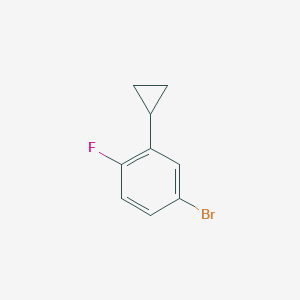
N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis of structurally related compounds, which can be useful for understanding the general chemical behavior and properties of similar acylated quinazolinones. The papers focus on the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, a key intermediate in the production of selective EGFR kinase inhibitors, which are important in the development of anticancer drugs .
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting from simple precursors such as 2-aminophenyl-ethanone and 2-amino-5-nitrophenol. The overall yield of the final product in one of the described syntheses is 46% after five steps, with a high purity of over 99% as determined by HPLC . Another synthesis route involves acetylation, ethylation, and reduction steps, followed by a thermal cyclization to yield the target compound with a 35% yield . These methods highlight the complexity and challenges in synthesizing such compounds, which may also apply to the synthesis of N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide.
Molecular Structure Analysis
While the molecular structure of N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide is not provided, the related compounds discussed in the papers feature a quinolone core with various substitutions that are crucial for their biological activity. The presence of the cyano group and the acylamide moiety are common structural features that are likely to influence the electronic and steric properties of the molecule .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide. However, the synthesis routes of related compounds involve cyclization reactions, acetylation, and ethylation, which are typical reactions in the synthesis of heterocyclic compounds. These reactions are likely to be relevant for the synthesis and further chemical manipulation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide are not discussed in the provided papers. However, the high purity of the synthesized compounds suggests that they have well-defined physical properties that can be precisely measured, such as melting points and solubility. The presence of functional groups like the cyano group and the acylamide moiety would influence the compound's polarity, solubility in various solvents, and its potential to form hydrogen bonds .
Scientific Research Applications
Synthesis and Characterization
Research on related compounds emphasizes synthesis and characterization techniques, providing a basis for understanding how compounds like N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide could be synthesized and analyzed. For instance, the synthesis of quinoline and quinazoline derivatives involves reactions that could be analogous to the synthesis of N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide, highlighting methods for creating fused ring structures and exploring their electronic properties through DFT calculations (Mohamed, Abdel-Latif, & Ahmed, 2020). Additionally, studies on the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives showcase nucleophilic substitution reactions, which could provide insights into functionalizing similar compounds (Zaki, Radwan, & El-Dean, 2017).
Applications in Material Science and Corrosion Inhibition
Explorations into dihydrothieno[2,3-c] isoquinolines as luminescent materials and corrosion inhibitors reveal potential applications of structurally similar compounds. The process of cyclization and functionalization of these compounds, leading to materials with specific photophysical characteristics and corrosion inhibition capabilities, could be relevant for N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide (Marae et al., 2022).
Antibacterial Activity
The synthesis and evaluation of related compounds for antibacterial activity underline the potential of N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide in pharmaceutical applications. For example, compounds synthesized for their antibacterial properties, through processes that could be similar to those used for N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide, indicate a method for developing new antimicrobial agents (Osarumwense, 2022).
Antitumor Activity
Research on quinazolinone analogues has demonstrated significant antitumor activity, suggesting a pathway for the application of N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide in cancer treatment. The design, synthesis, and evaluation of these compounds reveal their potential efficacy against various cancer cell lines, providing a model for assessing the antitumor properties of similar compounds (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-5-6-14-13(9-12)16(24)22(2)17(20-14)25-10-15(23)21-18(11-19)7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKBOFIGVPQUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)C)SCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

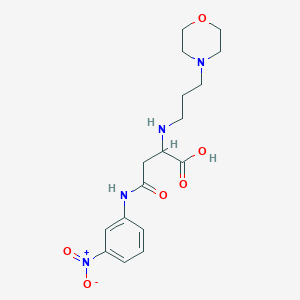
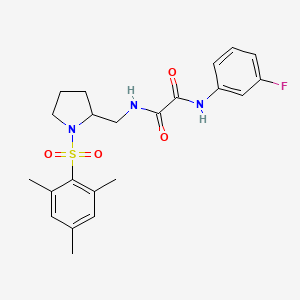
![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)
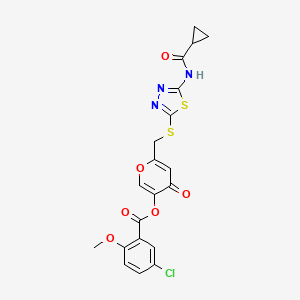
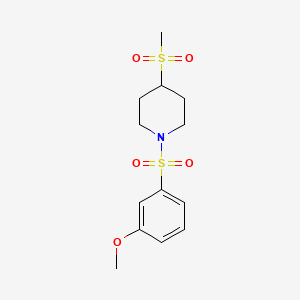

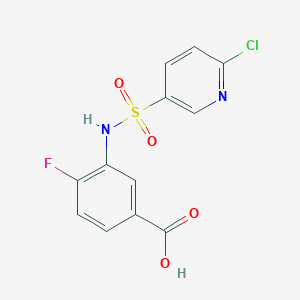

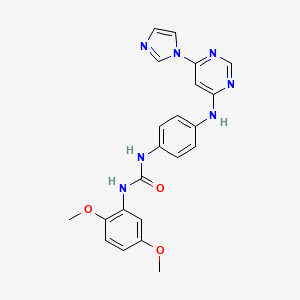
![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)
